molecular formula C13H13BrN4O3 B6635236 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione

9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6635236
M. Wt: 353.17 g/mol
InChI Key: FEAFGYGHHPACSX-UHFFFAOYSA-N
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Description

9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Properties

IUPAC Name

9-(3-bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c14-8-3-1-5-15-9(8)10(19)18-6-2-4-13(7-18)11(20)16-12(21)17-13/h1,3,5H,2,4,6-7H2,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFGYGHHPACSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=C(C=CC=N3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of 3-bromopyridine-2-carboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under specific conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds .

Scientific Research Applications

9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential lead compound for developing new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target. This modulation can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms .

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